

TPM4: A Double-Edged Sword in Oncology and a Compelling Therapeutic Target

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Compound of Interest

Compound Name: *tropomyosin-4*

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Tropomyosin 4 (TPM4), a member of the actin-binding tropomyosin family, is emerging as a critical regulator of the cytoskeleton with a dichotomous role in cancer progression. While its expression is downregulated in some malignancies, it is significantly upregulated in others, often correlating with poor prognosis and aggressive tumor behavior. This dual functionality underscores the complexity of its signaling and presents both challenges and opportunities for therapeutic intervention. This guide provides a comparative analysis of TPM4 as a therapeutic target, supported by experimental data and detailed methodologies.

TPM4 Expression and its Prognostic Significance: A Pan-Cancer Overview

The expression profile of TPM4 varies significantly across different cancer types, highlighting its context-dependent role in tumorigenesis. In some cancers, such as certain breast and colon cancers, lower TPM4 expression is associated with a more invasive phenotype. Conversely, in gastric, lung, and other cancers, TPM4 is often upregulated and acts as an oncogene, promoting cell proliferation, migration, and invasion.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Cancer Type	TPM4 Expression Status	Association with Prognosis	Reference
Gastric Cancer	Upregulated	Poor	[2][7]
Lung Cancer	Upregulated	Poor	[1][6]
Hepatocellular Carcinoma	Upregulated	Poor	[2]
Ovarian Cancer	Upregulated	Poor	[1]
Glioma	Upregulated	Poor	[2]
Pancreatic Cancer	Correlated with immune infiltration	Prognostic value	[1][2]
Breast Cancer	Downregulated in invasive vs. in situ	Poor (with low expression)	[1][3][4]
Colon Cancer	Downregulated	Poor (with low expression)	[1][5]
Bladder Cancer	Downregulated	Potential diagnostic marker	[2]
Prostate Cancer	Aberrant expression	Implicated in progression	[1]
Cervical Cancer	Aberrant expression	Implicated in progression	[1]
Esophageal Cancer	Aberrant expression	Implicated in progression	[1]

Functional Validation of TPM4 as a Therapeutic Target

Experimental evidence from in vitro and in vivo models has solidified the role of TPM4 in promoting cancer cell malignancy, particularly in cancers where it is overexpressed.

Effects of TPM4 Knockdown on Cancer Cell Phenotypes

Silencing TPM4 expression through techniques like siRNA or CRISPR/Cas9 has been shown to significantly impair key cancer cell functions.

Cell Line	Cancer Type	Effect of TPM4 Knockdown	Quantitative Outcome	Reference
Gastric Cancer Cells	Gastric Cancer	Inhibited cell proliferation, induced ferroptosis	Significant reduction in tumor growth in vivo	[7]
H1299 and A549	Lung Cancer	Inhibited cell motility	Significant decrease in migration and invasion	[6]
Colon Cancer Cells	Colon Cancer	Suppressed cell migration and invasion	Reduction in metastasis-associated gene expression (MMP-2, MMP-9)	[5]
Breast Cancer Cells	Breast Cancer	Increased cell migration and invasion (with Tpm4.1 isoform loss)	Increased rate of cell migration	[3][4]

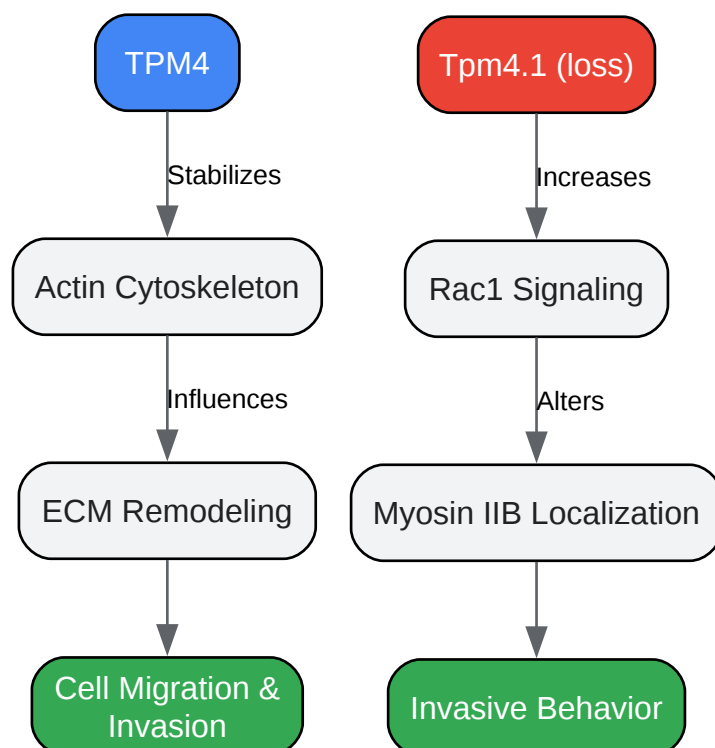
The TPM4 Signaling Axis: A Network of Interactions

TPM4 exerts its influence on cancer progression through its interaction with the actin cytoskeleton and modulation of various signaling pathways.

TPM4 and Extracellular Matrix (ECM) Remodeling

In gastric cancer, TPM4 co-expressed genes are enriched in pathways related to the extracellular matrix (ECM).[2] This suggests that TPM4 may promote cancer cell invasion and

migration by influencing the tumor microenvironment.



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